molecular formula C24H20FN5O B237064 4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No. B237064
M. Wt: 413.4 g/mol
InChI Key: FECSZAMGVFFWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and viruses. It has also been shown to have antibacterial properties by disrupting the bacterial cell membrane.

Biochemical And Physiological Effects

Studies have shown that 4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has a low toxicity profile and does not cause significant harm to normal cells. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit viral replication. It has also been shown to have anti-inflammatory properties, which may be useful in treating certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

Future research directions for 4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide include further investigation of its mechanism of action, optimization of its use in cancer treatment and antiviral therapy, and development of new applications such as imaging and detection probes. Additionally, studies on its potential use in combination with other drugs or therapies may also be explored.

Synthesis Methods

The synthesis of 4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves the reaction of 4-isopropylphenylhydrazine with 2-fluoro-4-nitrobenzoic acid, followed by the reduction of the resulting nitro compound with tin and hydrochloric acid. The final product is obtained by reacting the resulting amine with 4-cyanobenzoyl chloride. This synthesis method has been optimized for high yields and purity.

Scientific Research Applications

4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has shown potential applications in various scientific research fields. It has been studied for its anticancer, antiviral, and antimicrobial properties. It has also been investigated for its potential use as a fluorescent probe for imaging and detection purposes.

properties

Product Name

4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Molecular Formula

C24H20FN5O

Molecular Weight

413.4 g/mol

IUPAC Name

4-cyano-2-fluoro-N-[6-methyl-2-(4-propan-2-ylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C24H20FN5O/c1-14(2)17-5-7-18(8-6-17)30-28-22-10-15(3)21(12-23(22)29-30)27-24(31)19-9-4-16(13-26)11-20(19)25/h4-12,14H,1-3H3,(H,27,31)

InChI Key

FECSZAMGVFFWKS-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)C#N)F)C4=CC=C(C=C4)C(C)C

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)C#N)F)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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